molecular formula C16H10O3 B154454 2-Benzoyl-1H-indene-1,3(2H)-dione CAS No. 1785-95-1

2-Benzoyl-1H-indene-1,3(2H)-dione

Cat. No. B154454
CAS RN: 1785-95-1
M. Wt: 250.25 g/mol
InChI Key: UURMMRCWXJLUKF-UHFFFAOYSA-N
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Description

2-Benzoyl-1H-indene-1,3(2H)-dione is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is known for its role in the synthesis of functionalized benzoannulated seven-membered rings and fused-ring compounds, which are valuable in the field of organic chemistry .

Synthesis Analysis

The synthesis of derivatives of 2-Benzoyl-1H-indene-1,3(2H)-dione has been explored in several studies. A novel ring expansion reaction of indene-1,3-dione with alkynyl ketones under transition-metal-free conditions has been developed, providing an efficient method to synthesize benzoannulated seven-membered rings . Additionally, benzylidine indane-1,3-diones have been synthesized and characterized by various spectroscopic techniques, contributing to the development of new classes of urease inhibitors .

Molecular Structure Analysis

The molecular structure of 2-Benzoyl-1H-indene-1,3(2H)-dione derivatives has been studied using different spectroscopic methods. The N.M.R. spectra of these derivatives show preferential substitution at the 3 position, which is significant in understanding the structure-activity relationship of these compounds . Furthermore, the electronic structure of the 2-benzylideneindane-1,3-dione system has been investigated using computational methods, providing insights into the geometry, ground-state charge distribution, and electronic transitions .

Chemical Reactions Analysis

The chemical reactivity of 2-Benzoyl-1H-indene-1,3(2H)-dione has been demonstrated through various reactions. Photolysis of benzonorbornene-2,3-dione at low temperatures leads to the formation of novel isoindene dimers, showcasing the compound's potential in photochemical reactions . The 1,3-benzoyl migration in certain derivatives of the compound has also been studied, revealing the molecular conformations and crystal structures of the rearrangement products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Benzoyl-1H-indene-1,3(2H)-dione and its derivatives are closely related to their molecular structure and reactivity. The synthesis of various derivatives has led to the discovery of compounds with urease inhibitory activity, indicating the potential for pharmaceutical applications . The crystal structures of rearrangement products have provided detailed information on the molecular geometry and intermolecular interactions, which are crucial for understanding the compound's behavior in different environments .

Scientific Research Applications

Cascade Reactions and Synthesis

  • A study by Luo et al. (2019) developed an environmentally friendly route for synthesizing indenodihydropyridines and indenopyridine compounds using a cascade reaction of 1,1-enediamines with 2-benzylidene-1H-indene-1,3(2H)-diones in ethanol, highlighting its potential biological activity (Luo et al., 2019).

Molecular Structure and Vibrational Study

  • Prasad et al. (2010) conducted a molecular structure and vibrational study of 2,3-dihydro-1H-indene and its derivative 1H-indene-1,3(2H)-dione, revealing insights into their geometric and electronic properties (Prasad et al., 2010).

Ultrasonic-Assisted Organic Synthesis

Corrosion Inhibition

  • Chafiq et al. (2020) investigated spirocyclopropane derivatives, including 2-Benzoyl-1H-indene-1,3(2H)-dione, for their potential as corrosion inhibitors for mild steel in acidic solutions (Chafiq et al., 2020).

Antiviral Activity

  • Research on monosubstituted derivatives of 1H-benzo-[e] indene-1,3(2H)-dione by Scapini, Cavrini, and Cesaroni (1975) highlighted its potential antiviral properties (Scapini et al., 1975).

Raman and FTIR Vibrational Analysis

  • Pathak et al. (2012) provided a Raman and FTIR vibrational analysis of 2-phenyl-1H-indene-1,3(2H)-dione, offering insights into its molecular properties and reactivity (Pathak et al., 2012).

Tautomeric Preferences

  • Dobosz et al. (2010) studied the tautomeric preferences of 8-acetyl- and 8-benzoyl-2-(quinolin-2-yl) derivatives of 1,3-diketones, including 2-Benzoyl-1H-indene-1,3(2H)-dione, to understand their chemical stability and reactivity (Dobosz et al., 2010).

Photobisdecarbonylation Studies

  • Warrener, Pitt, and Russell (1982) explored the photobisdecarbonylation of benzonorbornene-2,3-dione, yielding insight into the photochemical properties of related compounds (Warrener et al., 1982).

properties

IUPAC Name

2-benzoylindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H10O3/c17-14(10-6-2-1-3-7-10)13-15(18)11-8-4-5-9-12(11)16(13)19/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURMMRCWXJLUKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170495
Record name 1,3-Indandione, 2-benzoyl-
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Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoyl-1H-indene-1,3(2H)-dione

CAS RN

1785-95-1
Record name 2-Benzoyl-1H-indene-1,3(2H)-dione
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Record name 1,3-Indandione, 2-benzoyl-
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Record name 1785-95-1
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Record name 1,3-Indandione, 2-benzoyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Opong-Mensah - 1987 - elibrary.ru
One novel and 5 known benzoylindandiones were synthesized by condensation of methyl aryl ketones with dimethyl phthalate. Novel TLC, HPLC, and GC methods were developed to …
Number of citations: 2 elibrary.ru
P Khatkar, A Ahlawat, S Asija… - Phosphorus, Sulfur, and …, 2020 - Taylor & Francis
A series of new diorganotin(IV) complexes of the type [R′ 2 SnL] have been synthesized by the reaction of 2-benzoyl-1H-indene-1,3(2H)-dione Schiff bases with R′ 2 SnCl 2 , (R′ = …
Number of citations: 6 www.tandfonline.com
Y Zhang, JL Chen, ZB Chen, YM Zhu… - The Journal of Organic …, 2015 - ACS Publications
An efficient synthesis of 2-substituted indene-1,3(2H)-diones from stable and readily available 1-(2-halophenyl)-1,3-diones by employing phenyl formate as a CO source has been …
Number of citations: 19 pubs.acs.org
I Karakaya, K Rizwan, S Munir - ChemistrySelect, 2023 - Wiley Online Library
Synthetic protocols capable of incorporating acyl based functional moieties have been proved fruitful to develop variety of carbonyl containing organic molecules. Substituted‐aromatic …
A Aragón-Muriel, V Reyes-Márquez… - Inorganics, 2022 - mdpi.com
Within the current challenges in medicinal chemistry, the development of new and better therapeutic agents effective against infectious diseases produced by bacteria, fungi, viruses, …
Number of citations: 18 www.mdpi.com

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